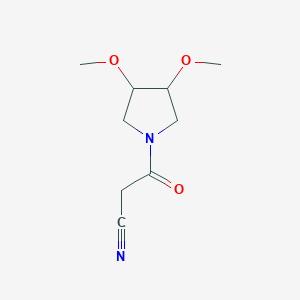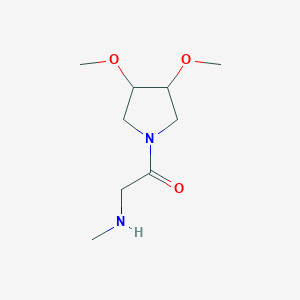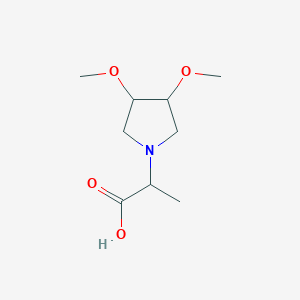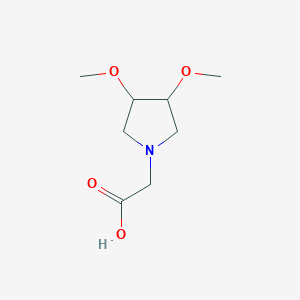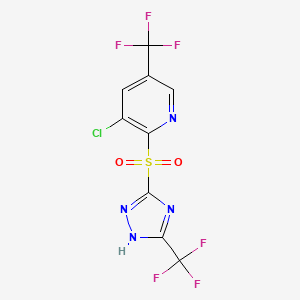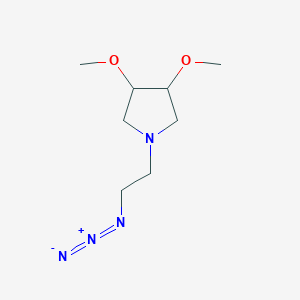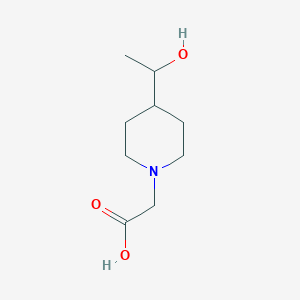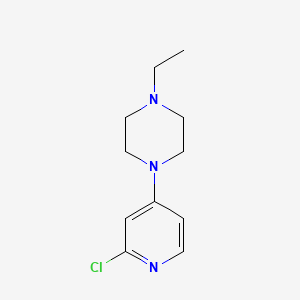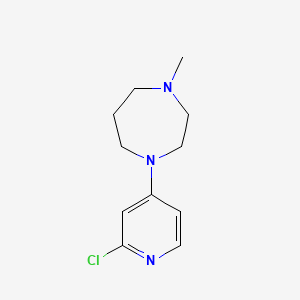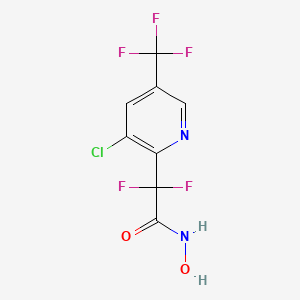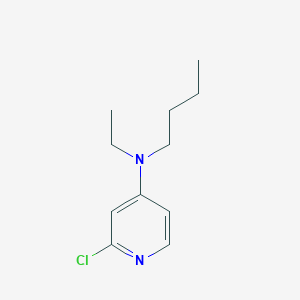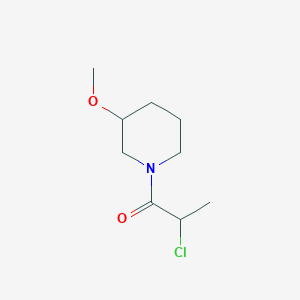
2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one, also known as 2-Chloro-N-methylpiperidin-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent for the synthesis of a variety of compounds, and has been used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
The study of chlorinated and brominated compounds, including 2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one, has been focused on understanding their environmental presence, toxicity, and potential health impacts. These compounds are often analyzed for their roles in environmental pollution, mechanisms of toxicity, and impacts on human health and wildlife.
Environmental Estrogens and Toxicity : Certain chlorinated hydrocarbons, similar in structure to this compound, have been studied for their proestrogenic activity, impacting fertility and development in both genders. The metabolism of these compounds into active estrogenic forms and their reproductive toxicity have been subjects of extensive research A. Cummings, 1997.
Biotechnological Production of Chemicals : The biotechnological production of chemicals from renewable resources has been explored, with studies focusing on the recovery and purification of diols such as 1,3-propanediol, which have wide applications. These studies emphasize the importance of efficient and sustainable production methods Zhi-Long Xiu & A. Zeng, 2008.
Airway Hyperresponsiveness and Lung Injury : Research into the effects of halogen exposure (e.g., chlorine and bromine) on airway and lung health has shown that certain compounds can increase airway hyperresponsiveness and lung injury. The use of high-molecular-weight hyaluronan as a potential therapeutic measure to counteract these effects has been investigated A. Lazrak et al., 2020.
Chemical Additives and Nutraceuticals : Chlorogenic acid, a compound with structural similarities to this compound, has been studied for its dual role as a food additive and a nutraceutical. Its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities highlight the potential for compounds with similar structures to be used in health-promoting applications Jesús Santana-Gálvez et al., 2017.
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : The toxicity, environmental presence, and health impacts of polybrominated dibenzo-p-dioxins and dibenzofurans, which are structurally related to this compound, have been reviewed. These compounds, like their chlorinated counterparts, are persistent organic pollutants with significant toxicological concerns J. Mennear & C. C. Lee, 1994.
Propiedades
IUPAC Name |
2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQAYQURPCXTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




